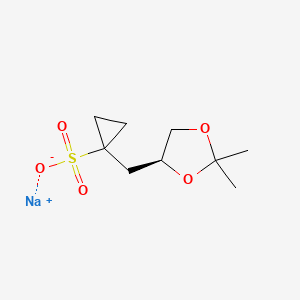![molecular formula C13H17ClN2O2 B8322403 [4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate](/img/structure/B8322403.png)
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate is a complex organic compound with a unique structure that includes a carbamate group, a chloro substituent, and a cyclopropylaminomethyl group attached to a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chloro-3-cyclopropylaminomethyl-benzyl alcohol with methyl isocyanate under controlled conditions to form the desired ester. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of [4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Methyl Carbamate: A simpler carbamate compound with similar functional groups.
Ethyl Carbamate: Another carbamate ester with different alkyl groups.
Carbamic Acid Derivatives: Various derivatives with different substituents on the carbamate group
Uniqueness
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17ClN2O2 |
|---|---|
Molecular Weight |
268.74 g/mol |
IUPAC Name |
[4-chloro-3-[(cyclopropylamino)methyl]phenyl]methyl N-methylcarbamate |
InChI |
InChI=1S/C13H17ClN2O2/c1-15-13(17)18-8-9-2-5-12(14)10(6-9)7-16-11-3-4-11/h2,5-6,11,16H,3-4,7-8H2,1H3,(H,15,17) |
InChI Key |
POJFIUGLSYVKCH-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCC1=CC(=C(C=C1)Cl)CNC2CC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


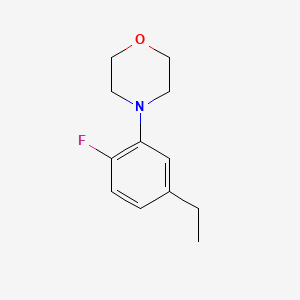
![3-[4-(1H-Indol-3-yl)-piperidine-1-carbonyl]-benzonitrile](/img/structure/B8322338.png)
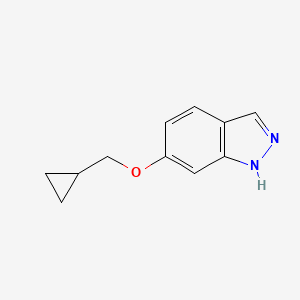


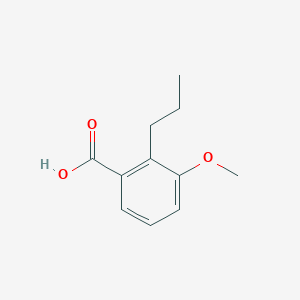
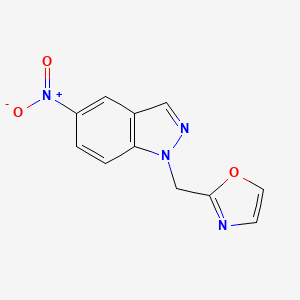
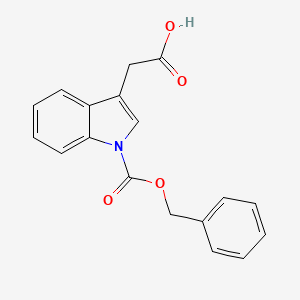
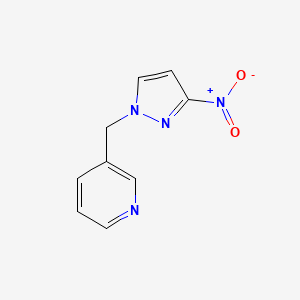
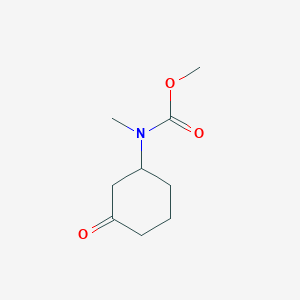
![Ethyl [(phenoxycarbonyl)oxy]acetate](/img/structure/B8322413.png)
